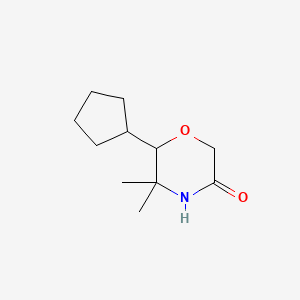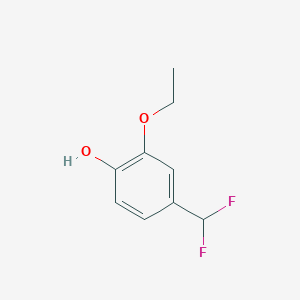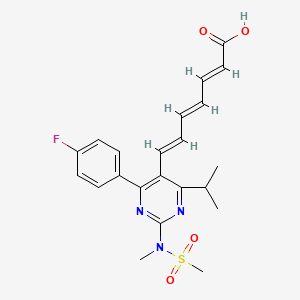
2-(3-Oxocyclobutyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Oxocyclobutyl)acetamide is a chemical compound with the molecular formula C6H9NO2. It belongs to the class of cyclobutanone derivatives and has gained significant attention in the scientific community due to its potential biological and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2-(3-Oxocyclobutyl)acetamide typically involves the reaction of cyclobutanone with acetamide under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient for large-scale production .
化学反応の分析
Types of Reactions
2-(3-Oxocyclobutyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohol derivatives
Substitution: Various substituted amides and esters
科学的研究の応用
2-(3-Oxocyclobutyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers and other industrial chemicals
作用機序
The mechanism of action of 2-(3-Oxocyclobutyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interact with proteins involved in cellular signaling and metabolism .
類似化合物との比較
Similar Compounds
Acetamide: A simpler compound with similar amide functionality.
Cyclobutanone: The parent compound from which 2-(3-Oxocyclobutyl)acetamide is derived.
N-Substituted Cyanoacetamides: Compounds with similar structural features and reactivity
Uniqueness
This compound is unique due to its cyclobutyl ring structure, which imparts specific chemical and biological properties. This structural feature makes it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development .
特性
分子式 |
C6H9NO2 |
|---|---|
分子量 |
127.14 g/mol |
IUPAC名 |
2-(3-oxocyclobutyl)acetamide |
InChI |
InChI=1S/C6H9NO2/c7-6(9)3-4-1-5(8)2-4/h4H,1-3H2,(H2,7,9) |
InChIキー |
IUZQADMZWVMWFM-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1=O)CC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Cyclopropyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B14887990.png)
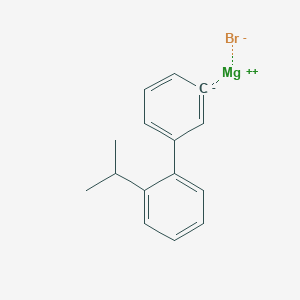
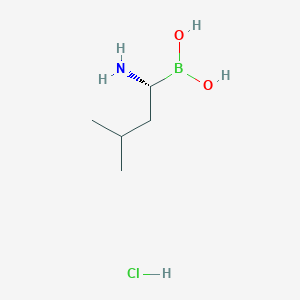
![2-[(3,7,12-Trihydroxy-24-oxocholan-24-yl)amino]ethanesulfonate sodium salt](/img/structure/B14888015.png)
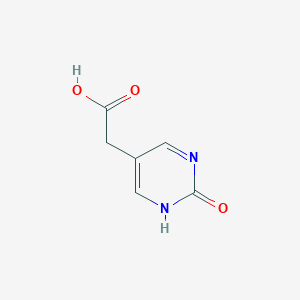
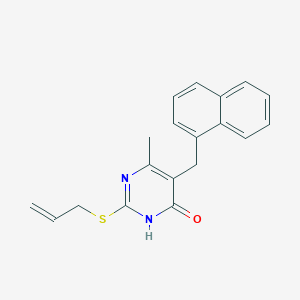
![4-Chloro-6-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(1H)-one](/img/structure/B14888036.png)
![3-[(Diethylamino)methyl]phenylZinc bromide](/img/structure/B14888037.png)

